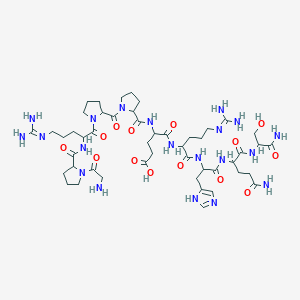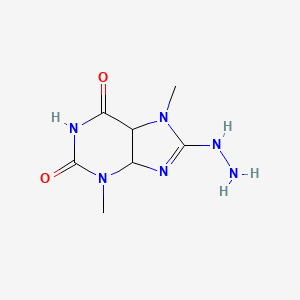![molecular formula C14H19N3O6 B12111456 2-[[1-(2-Amino-3-carboxypropanoyl)pyrrolidine-2-carbonyl]amino]pent-4-ynoic acid](/img/structure/B12111456.png)
2-[[1-(2-Amino-3-carboxypropanoyl)pyrrolidine-2-carbonyl]amino]pent-4-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Asp-Pro-pNA, also known as L-aspartyl-L-prolyl-p-nitroanilide, is a synthetic peptide substrate commonly used in biochemical assays. It is composed of aspartic acid (Asp), proline (Pro), and p-nitroaniline (pNA). This compound is particularly useful in studying enzyme activity, especially for enzymes that cleave peptide bonds involving proline residues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Asp-Pro-pNA typically involves the stepwise coupling of amino acids and p-nitroaniline. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected aspartic acid is first coupled with proline using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt). After the formation of the dipeptide, the protecting groups are removed, and the dipeptide is then coupled with p-nitroaniline under similar conditions to yield H-Asp-Pro-pNA .
Industrial Production Methods
Industrial production of H-Asp-Pro-pNA follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
H-Asp-Pro-pNA undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. The most common reaction is hydrolysis, where the peptide bond between aspartic acid and proline or proline and p-nitroaniline is cleaved by specific enzymes.
Common Reagents and Conditions
Hydrolysis: Enzymes like dipeptidyl peptidase IV (DPP-IV) are commonly used to hydrolyze H-Asp-Pro-pNA.
Oxidation and Reduction: While less common, H-Asp-Pro-pNA can undergo oxidation and reduction reactions under specific conditions.
Major Products
The major products formed from the hydrolysis of H-Asp-Pro-pNA are aspartic acid, proline, and p-nitroaniline. These products can be detected and quantified using spectrophotometric methods .
Applications De Recherche Scientifique
H-Asp-Pro-pNA has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of H-Asp-Pro-pNA involves its hydrolysis by specific enzymes. For example, DPP-IV cleaves the peptide bond between proline and p-nitroaniline, releasing p-nitroaniline, which can be detected spectrophotometrically. The molecular targets are the peptide bonds, and the pathways involved include the catalytic activity of the enzyme and the subsequent release of the chromogenic product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gly-Pro-pNA: Another chromogenic substrate used to study DPP-IV activity.
Pro-pNA: Used to study prolyl-specific peptidases.
H-Gly-Pro-pNA: Similar to H-Asp-Pro-pNA but with glycine instead of aspartic acid.
Uniqueness
H-Asp-Pro-pNA is unique due to the presence of aspartic acid, which provides additional sites for enzymatic interaction and hydrolysis. This makes it a more versatile substrate for studying a broader range of proteolytic enzymes compared to similar compounds .
Propriétés
IUPAC Name |
2-[[1-(2-amino-3-carboxypropanoyl)pyrrolidine-2-carbonyl]amino]pent-4-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O6/c1-2-4-9(14(22)23)16-12(20)10-5-3-6-17(10)13(21)8(15)7-11(18)19/h1,8-10H,3-7,15H2,(H,16,20)(H,18,19)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFSOCUDQQNIRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![16-Ethoxy-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B12111374.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2E)-3,7-dimethylocta-2,6-dienyl] carbonate](/img/structure/B12111381.png)

![1,4-Dihydropyrrolo[3,2-b]pyrrole](/img/structure/B12111405.png)

![1H-Benzimidazole, 1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12111413.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B12111414.png)
![6-(1,2-Dihydroxy-2-methylpropyl)-1,2,8,14,18,18-hexamethyl-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-17-one](/img/structure/B12111415.png)



![1H-Pyrazole-4-carboxylic acid, 5-[[(3-chlorophenyl)sulfonyl]amino]-1-methyl-](/img/structure/B12111443.png)
![Benzoic acid, 3-chloro-2-[[4-(2-methylphenoxy)butyl]amino]-, methyl ester](/img/structure/B12111444.png)
![1-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine](/img/structure/B12111452.png)
